molecular formula C20H26ClN3O3S2 B2458220 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide CAS No. 1207057-43-9

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide

Cat. No. B2458220
CAS RN: 1207057-43-9
M. Wt: 456.02
InChI Key: DZMZYYXNDWZBGT-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide is a chemical compound that has gained considerable attention in scientific research. It is a member of the class of compounds known as sulfonyl piperazines and is widely studied for its potential applications in various fields of research.

Scientific Research Applications

Antibacterial Activity

The compound’s structural features make it a potential candidate for antibacterial research. Researchers have investigated its efficacy against various bacterial strains, assessing its ability to inhibit bacterial growth or disrupt cellular processes. Further studies are needed to determine its mechanism of action and potential clinical applications .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Scientists have explored whether this compound possesses anti-inflammatory effects. Preclinical studies may reveal its impact on inflammatory pathways and potential therapeutic applications .

Analgesic Potential

Pain management remains a critical area of research. Investigating the compound’s analgesic properties could provide insights into novel pain relief mechanisms. Researchers may explore its interactions with pain receptors and evaluate its efficacy in animal models .

Neuroprotective Effects

Given the compound’s unique structure, it might exhibit neuroprotective properties. Researchers could investigate its impact on neuronal health, synaptic function, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Animal studies and in vitro assays would be valuable for assessing its neuroprotective potential .

Psychopharmacology

The piperazine moiety in the compound has implications for psychopharmacology. Researchers may explore its effects on neurotransmitter systems, receptor binding profiles, and behavioral responses. Understanding its psychotropic properties could lead to novel drug development .

Drug Delivery Systems

The compound’s solubility, stability, and bioavailability make it an interesting candidate for drug delivery systems. Researchers could investigate its use as a carrier molecule for targeted drug delivery, enhancing therapeutic outcomes while minimizing side effects .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S2/c1-2-3-4-9-22-20(25)19-18(8-14-28-19)29(26,27)24-12-10-23(11-13-24)17-7-5-6-16(21)15-17/h5-8,14-15H,2-4,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMZYYXNDWZBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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